molecular formula C20H25N3OS B2743608 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide CAS No. 338963-54-5

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

Cat. No.: B2743608
CAS No.: 338963-54-5
M. Wt: 355.5
InChI Key: CGJLFFZPUNMVQN-UHFFFAOYSA-N
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Description

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide (molecular formula: C₂₀H₂₅N₃OS, molecular weight: 355.5 g/mol) is a heterocyclic compound featuring a quinazoline core fused with a tetrahydro ring system. The molecule incorporates a morpholino substituent at the 4-position and a 4-methylbenzyl sulfide group at the 2-position . It is marketed by Biosynth with a purity of ≥95%, though current availability is listed as "discontinued" for standard quantities (5g, 10g) . Limited public data exist on its synthesis, biological activity, or applications, suggesting its primary use in exploratory research or niche pharmaceutical development.

Properties

IUPAC Name

4-[2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS/c1-15-6-8-16(9-7-15)14-25-20-21-18-5-3-2-4-17(18)19(22-20)23-10-12-24-13-11-23/h6-9H,2-5,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJLFFZPUNMVQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide typically involves multiple steps, starting with the formation of the quinazolinyl core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfones or sulfoxides, while reduction reactions can produce reduced analogs of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. For instance, quinazoline compounds similar to 4-methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide have been evaluated for their efficacy against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. Studies have shown that certain derivatives possess significant antibacterial activity comparable to established antibiotics .

Antiinflammatory Properties

Quinazoline derivatives have also been studied for their anti-inflammatory effects. The compound’s structural features may contribute to its ability to inhibit inflammatory pathways, making it a candidate for further investigation in the treatment of inflammatory diseases .

Anticancer Potential

Emerging studies suggest that quinazoline derivatives can influence cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell growth and survival. The specific role of this compound in cancer therapy remains an area of active research .

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of quinazoline derivatives, compounds structurally related to this compound were tested against Bacillus subtilis, Candida albicans, and other pathogens using agar diffusion methods. Results indicated that certain compounds exhibited zones of inhibition comparable to standard antibiotics .

CompoundZone of Inhibition (mm)Bacterial Strain
Compound A15Staphylococcus aureus
Compound B20Pseudomonas aeruginosa
Compound C18Bacillus subtilis

Case Study 2: Antiinflammatory Activity

In another investigation focusing on anti-inflammatory properties, several quinazoline derivatives were subjected to the carrageenan-induced paw edema test in rats. Results demonstrated that some compounds significantly reduced edema compared to control groups, indicating potential therapeutic applications in treating inflammatory conditions .

CompoundEdema Reduction (%)Test Model
Compound D45Rat Model
Compound E38Rat Model

Mechanism of Action

The mechanism by which 4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfoxide Derivative: 2-[(4-Methylbenzyl)Sulfinyl]-4-Morpholino-5,6,7,8-Tetrahydroquinazoline

This compound (CAS: 477714-05-9, molecular formula: C₂₀H₂₅N₃O₂S, molecular weight: 371.5 g/mol) is an oxidized analog of the target compound, where the sulfur atom in the sulfide group is replaced by a sulfinyl (-SO-) moiety . Key comparisons include:

Property Target Compound Sulfoxide Derivative
Sulfur Oxidation State -S- (sulfide) -SO- (sulfoxide)
Molecular Weight 355.5 g/mol 371.5 g/mol
Polarity Lower (hydrophobic) Higher (hydrophilic)
Potential Solubility Likely lower aqueous solubility Enhanced solubility due to -SO-

Acid Hydrazide Derivatives: 3-(4-Methylbenzyl)-6-Phenyl-1,2-Dihydro-1,2,4,5-Tetrazine

While structurally distinct (tetrazine vs. quinazoline core), this acid hydrazide derivative shares the 4-methylbenzyl substituent . Reported biological activities of acid hydrazides include antibacterial, antifungal, and anti-inflammatory effects .

Biological Activity

4-Methylbenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H25N3OS
  • Molecular Weight : 357.55 g/mol
  • CAS Number : 491870-02-1

Research indicates that this compound may influence several biological pathways:

  • Inhibition of PI3K/Akt/mTOR Pathway : The compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells, leading to uncontrolled growth and proliferation.
  • Antitumor Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells .

Cytotoxicity Studies

A series of experiments were conducted using the MTT assay to evaluate the cytotoxic effects of the compound on human cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Description
A54915.0Lung carcinoma
PC-312.5Prostate carcinoma
MCF-710.0Breast carcinoma
HepG218.0Hepatocellular carcinoma

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

Case Studies

One notable study highlighted the compound's role in enhancing the efficacy of existing chemotherapeutic agents. In combination with trametinib (a MEK inhibitor), it demonstrated improved antitumor effects in malignant pleural mesothelioma models by reducing tumor growth more effectively than either agent alone .

Safety and Toxicology

While promising results have been observed regarding its anticancer properties, further studies are necessary to evaluate the safety profile and potential toxicological effects of this compound in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing sulfide derivatives like 4-methylbenzyl sulfides?

  • Methodology : Utilize nucleophilic substitution or cross-coupling reactions. For example, benzyl halides can react with thiols under basic conditions (e.g., K₂CO₃ in DMF) to form sulfides. Post-synthesis, characterize products via 1H/13C NMR , FT-IR , and single-crystal X-ray crystallography to confirm bond formation and stereochemistry .
  • Key Considerations : Optimize reaction time, solvent polarity, and base strength to minimize side reactions.

Q. How can the morpholino substituent in the quinazolinyl scaffold be characterized spectroscopically?

  • Methodology : Use NMR to identify morpholino proton environments (δ ~3.5–4.0 ppm for N-CH₂ groups). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves spatial arrangement and hydrogen-bonding interactions with adjacent functional groups .

Q. What analytical techniques mitigate sulfide oxidation during sample preparation?

  • Methodology : Employ ascorbic acid as an antioxidant in aqueous samples to prevent HS⁻/H₂S oxidation. For volatile sulfides, use gas-tight syringes and anaerobic chambers during handling. Analytical methods like methylene blue colorimetry with dialysis membranes isolate H₂S from interferents .

Q. How does the morpholino group influence solubility and bioavailability?

  • Methodology : Compare logP values (via HPLC) of morpholino-containing analogs vs. non-morpholino derivatives. Morpholino’s polar N-O bonds enhance hydrophilicity, improving aqueous solubility. In vitro permeability assays (e.g., Caco-2 cells) quantify bioavailability changes .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., ambiguous hydrogen bonds) be resolved?

  • Methodology : Apply graph set analysis (Etter’s formalism) to categorize hydrogen-bonding patterns (e.g., chains, rings). Use SHELXL for refinement, adjusting occupancy factors or thermal parameters to resolve disorder. Cross-validate with DFT calculations to compare theoretical and experimental bond lengths .

Q. What strategies optimize reaction conditions for regioselective quinazolinyl sulfide formation?

  • Methodology : Screen solvents (DMF vs. THF) and bases (DBU vs. NaH) to control nucleophilicity. Monitor regioselectivity via LC-MS and 2D NMR (e.g., NOESY). For steric hindrance, use bulky ligands in Pd-catalyzed couplings .

Q. How do substituents on the quinazolinyl ring affect biological target engagement?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase domains. Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups and test in enzyme inhibition assays .

Q. What software tools are critical for refining complex crystal structures with puckered rings?

  • Methodology : Use SHELXL for least-squares refinement and ORTEP-3 for visualizing ring puckering (Cremer-Pople parameters). WinGX integrates data processing, enabling Fourier map analysis to resolve torsional strain in tetrahydroquinazoline rings .

Contradiction Analysis Example

Issue : Discrepancies in hydrogen-bonding networks reported in crystallographic studies.
Resolution :

Re-process raw diffraction data using SHELXE to check for missed symmetry elements.

Compare Hirshfeld surfaces to identify weak interactions (e.g., C-H···π) overlooked in initial refinement.

Validate with temperature-dependent XRD to assess thermal motion effects .

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